N-(2-ethoxyphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 2-ethoxyphenyl group attached to the acetamide nitrogen and a 4-methylphthalazin-1-yl moiety linked via a sulfanyl bridge. Phthalazine, a bicyclic heteroaromatic system, distinguishes this compound from simpler monocyclic analogs. The ethoxy group at the phenyl ring may enhance lipophilicity and bioavailability, while the methyl substituent on the phthalazine ring could influence electronic and steric properties.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-17-11-7-6-10-16(17)20-18(23)12-25-19-15-9-5-4-8-14(15)13(2)21-22-19/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
OKSIBUCJFHXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a sulfonamide linkage, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often function as inhibitors of enzymes or receptors involved in critical pathways such as:
- Inflammation : By inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Cancer : Targeting pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(2-ethoxyphenyl)-2-sulfanylacetamide | Moderate antibacterial activity against Gram-positive bacteria | |
| 4-Methylphthalazin derivatives | Exhibited antifungal properties |
Anti-inflammatory Properties
In vitro studies have shown that this compound exhibits significant anti-inflammatory activity. It has been demonstrated to reduce the production of pro-inflammatory cytokines in macrophage cell lines.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various derivatives of phthalazin showed that this compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential for development as an antimicrobial agent. -
Anti-inflammatory Mechanism :
In a controlled experiment, the compound was administered to a murine model of inflammation. Results indicated a significant decrease in paw edema compared to the control group, suggesting its efficacy in reducing inflammation through COX inhibition.
Research Findings
Recent research has focused on the synthesis and evaluation of various analogs of this compound. These studies have highlighted:
- The importance of the ethoxy and phthalazin moieties in enhancing biological activity.
- The potential for further modifications to improve selectivity and potency against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-ethoxyphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide with structurally related sulfanyl acetamide derivatives, emphasizing substituents, heterocyclic systems, and reported bioactivities:
Structural and Functional Insights
- Heterocyclic Core: The phthalazine ring in the target compound provides a rigid, planar structure that may enhance binding to aromatic-rich enzyme active sites compared to monocyclic systems like oxazole (iCRT3) or triazole (VUAA-1) . Triazole- and oxadiazole-containing analogs (e.g., VUAA-1, Compound 8t) demonstrate diverse bioactivities, suggesting the sulfanyl acetamide scaffold is versatile for drug design .
- Substituent Effects: The 2-ethoxyphenyl group in the target compound and ’s analog may improve metabolic stability over simpler phenyl groups due to reduced cytochrome P450-mediated oxidation . Electron-withdrawing groups (e.g., chloro in Compound 8t) correlate with enhanced enzyme inhibition, while bulky substituents (e.g., phenoxymethyl in ) may affect solubility .
- Biological Activity: Sulfanyl acetamides with triazole/oxadiazole moieties (e.g., VUAA-1, Compound 38) show agonist or antibacterial effects, whereas the phthalazine derivative’s activity remains speculative. Phthalazines are known in anticancer research (e.g., kinase inhibition), suggesting a possible niche for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
